4-Formylphenyl 2-methylpropanoate
Description
Properties
CAS No. |
120464-79-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-formylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 |
InChI Key |
OMUMEEXBNHJTLD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=O |
Synonyms |
4-FORMYLPHENYL 2-METHYLPROPANOATE |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-formylphenyl 2-methylpropanoate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of 2-methylpropanoic acid with 4-formylphenol using carbodiimide coupling agents (e.g., DCC/DMAP) under inert conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Purity ≥98% can be confirmed by HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
- Key Considerations : Trace aldehydic impurities may arise from oxidation; stabilize with antioxidants like BHT during storage.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.3 ppm for methylene protons adjacent to carbonyl) and formyl group (δ ~9.8 ppm) .
- IR : Ester carbonyl stretch at ~1740 cm⁻¹ and formyl C=O at ~1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matched to theoretical mass (C₁₁H₁₂O₃: 192.0786).
- Data Cross-Validation : Discrepancies between NMR and IR (e.g., unexpected carbonyl signals) may indicate degradation; repeat under anhydrous conditions .
Q. What are the stability profiles of this compound under varying conditions?
- Stability Data :
| Condition | Degradation Rate | Major Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 15% over 24 hrs | 4-Hydroxyphenyl derivative | |
| UV light (254 nm) | 30% over 6 hrs | Oxidized quinone form | |
| Dry argon, -20°C | <2% over 1 month | None |
- Recommendations : Store in amber vials under inert gas; avoid aqueous buffers above pH 5.
Q. How is this compound utilized as an intermediate in organic synthesis?
- Applications :
- Schiff Base Formation : Reacts with primary amines to form imines for coordination chemistry .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using the formyl group as a directing moiety .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments involving this compound in COF synthesis?
- Methodology :
- DFT Calculations : Optimize geometry for COF nucleation (e.g., B3LYP/6-31G* basis set).
- Docking Studies : Predict reactivity of the formyl group with boronic acids in COF-5 analogs .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
- Case Example : Discrepancies in unit cell parameters between experimental and simulated XRD patterns may arise from twinning or solvent inclusion.
- Resolution Strategy :
- Use SHELXL for refinement with TWIN/BASF commands .
- Perform PLATON SQUEEZE to model disordered solvent .
Q. What strategies mitigate racemization during stereoselective reactions with this compound?
- Experimental Design :
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric allylic alkylation (ee >90%) .
- Low-Temperature Kinetics : Reactions at -78°C reduce keto-enol tautomerism, preserving enantiopurity .
- Analytical Validation : Chiral HPLC (Chiralpak IA column) confirms enantiomeric ratios .
Q. How does this compound interact with biological targets, and what assays are appropriate?
- Methodology :
- Molecular Docking : Screen against cyclooxygenase-2 (COX-2) using AutoDock Vina; formyl group shows hydrogen bonding with Arg120 .
- In Vitro Assays : COX-2 inhibition assay (IC₅₀ determination via ELISA) .
- Contradiction Note : Inconsistent IC₅₀ values across studies may stem from solvent effects (DMSO >1% alters enzyme activity); validate with LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
